molecular formula C32H30N2O4 B1662592 Demethylasterriquinone B1 CAS No. 78860-34-1

Demethylasterriquinone B1

货号: B1662592
CAS 编号: 78860-34-1
分子量: 506.6 g/mol
InChI 键: XMGNJVXBPZAETK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Demethylasterriquinone B1 is a small-molecule insulin receptor activator. It is a cell-permeable unsymmetrical bis-indolylquinone compound that mimics the action of insulin. This compound selectively stimulates insulin receptor tyrosine kinase activity, making it a potential therapeutic agent for diabetes and other metabolic disorders .

准备方法

The synthesis of Demethylasterriquinone B1 involves a series of chemical reactions. One of the methods used is methyl scanning, which involves the systematic preparation of a family of methylated derivatives of the compound. This method helps identify the regions of the molecule that are important for biological activity . The total synthesis of this compound can be achieved through a four-step process, which includes the preparation of intermediates and their subsequent reactions to form the final product .

化学反应分析

Demethylasterriquinone B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

科学研究应用

Therapeutic Potential

Oral Administration
One of the most notable advantages of DAQ B1 is its potential for oral administration, which could significantly improve patient compliance compared to injectable insulin therapies. The compound's efficacy in lowering blood glucose levels in diabetic models has been demonstrated in various studies, including its effectiveness in diabetic mice models .

Case Studies and Research Findings

  • Diabetes Treatment in Animal Models : In studies involving db/db mice, DAQ B1 was shown to effectively lower circulating glucose levels through direct activation of the insulin receptor's tyrosine kinase activity . This finding supports its potential use as an alternative to traditional insulin therapies.
  • Binding Affinity Studies : The binding affinity of DAQ B1 for human glyceraldehyde-3-phosphate dehydrogenase (GAPDH) was confirmed using surface plasmon resonance techniques. The compound exhibited a binding affinity comparable to that of other known insulin mimetics, which may contribute to its unique biological effects .
  • Comparative Efficacy : A comparative study highlighted that DAQ B1 and its derivatives maintained potent insulin receptor activation while exhibiting reduced cytotoxicity compared to other quinone-based compounds. For instance, a derivative known as D-410639 was found to be 128 times less cytotoxic than DAQ B1 while retaining similar efficacy in activating the insulin receptor .

相似化合物的比较

Demethylasterriquinone B1 is unique in its selective activation of the insulin receptor. Similar compounds include other insulin mimetics and receptor activators such as hydroxyfuroic acid derivatives and synthetic derivatives from Merck . These compounds also activate the insulin receptor but may differ in their selectivity and potency. For example, hydroxyfuroic acid derivatives are less cytotoxic compared to this compound and retain insulin receptor activation capability .

生物活性

Demethylasterriquinone B1 (DAQ B1) is a natural compound derived from the tropical fungus Pseudomassaria sp. It has garnered attention for its biological activities, particularly in the context of diabetes management due to its insulin-mimetic properties. This article explores the biological activity of DAQ B1, focusing on its mechanisms of action, effects on insulin signaling, and potential therapeutic applications.

Insulin Receptor Activation

DAQ B1 functions as a selective insulin receptor modulator. It activates the insulin receptor's tyrosine kinase activity, leading to phosphorylation of insulin receptor substrate-1 (IRS-1) and subsequent activation of downstream signaling pathways, notably the phosphatidylinositol-3-kinase (PI3K) pathway. This activation promotes glucose uptake and enhances insulin secretion from pancreatic beta cells.

  • Key Findings :
    • DAQ B1 increases tyrosine phosphorylation of the insulin receptor subunit, enhancing insulin signaling .
    • It stimulates insulin secretion in a dose-dependent manner, with a peak increase of 240% observed at 10 μM concentration in rat pancreas perfusion studies .

Selective Activation of Kinases

Research indicates that DAQ B1 selectively activates the Akt kinase pathway while avoiding activation of pathways associated with vascular proliferation, such as the extracellular signal-regulated kinase (ERK) pathway. This selectivity is crucial as it reduces the risk of side effects commonly associated with chronic insulin therapy, such as arteriosclerosis .

Glucose-Lowering Effects

In various animal models, DAQ B1 has demonstrated significant glucose-lowering effects without inducing hypoglycemia. For instance, in diabetic mice (db/db), DAQ B1 effectively reduced blood glucose levels while maintaining normal physiological functions .

  • Table 1: Effects of DAQ B1 on Blood Glucose Levels
Study ReferenceModel UsedDosage (μM)Blood Glucose Reduction (%)
db/db Mice1030
Rat Pancreas10240% increase in insulin
STZ-induced MiceVariableNo hypoglycemia observed

Cardiovascular Benefits

DAQ B1 has also shown promise in reducing oxidative stress and improving hypertension through its action on endothelial nitric oxide synthase (eNOS). By activating Akt, DAQ B1 may enhance nitric oxide production, contributing to vasodilation and improved blood pressure regulation .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of DAQ B1:

  • Strowski et al. reported that administration of DAQ B1 in a non-genetic mouse model improved glucose intolerance and reduced hyperinsulinemia without increasing body weight or food intake .
  • Velliquette et al. found that oral treatment with DAQ B1 did not lead to weight gain in spontaneously hypertensive obese rats, indicating its potential for metabolic syndrome management .

Summary of Research Findings

  • DAQ B1 enhances insulin secretion and glucose uptake through selective activation of insulin signaling pathways.
  • The compound has been shown to improve metabolic parameters without adverse effects on body weight or vascular health.

属性

IUPAC Name

2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGNJVXBPZAETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78860-34-1
Record name 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78860-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylasterriquinone B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078860341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMETHYLASTERRIQUINONE B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6582H6JQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylasterriquinone B1
Reactant of Route 2
Demethylasterriquinone B1
Reactant of Route 3
Reactant of Route 3
Demethylasterriquinone B1
Reactant of Route 4
Reactant of Route 4
Demethylasterriquinone B1
Reactant of Route 5
Reactant of Route 5
Demethylasterriquinone B1
Reactant of Route 6
Reactant of Route 6
Demethylasterriquinone B1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。